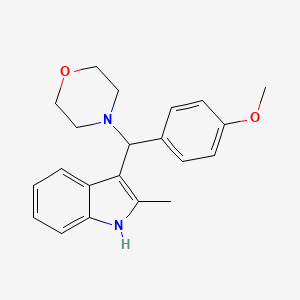

![molecular formula C21H18N2OS B12160270 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone](/img/structure/B12160270.png)

1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with a methyl group and a quinoline ring connected via a sulfanyl group.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 1-(2-Methyl-1H-indol-3-yl)-2-[(4-Methylchinolin-2-yl)sulfanyl]ethanon umfasst typischerweise die folgenden Schritte:

Bildung des Indolderivats: Der Indolring kann durch Fischer-Indolsynthese synthetisiert werden, bei der Phenylhydrazin unter sauren Bedingungen mit einem Aldehyd oder Keton reagiert.

Chinolinsynthese: Der Chinolinring kann durch die Skraup-Synthese synthetisiert werden, die die Cyclisierung von Anilin mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels beinhaltet.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung der Indol- und Chinolinderivate durch eine Sulfanylverbindung. Dies kann unter kontrollierten Bedingungen unter Verwendung von Thiolreagenzien und geeigneten Kupplungsmitteln erreicht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Reaktoren, Durchflussanlagen und fortschrittlichen Reinigungsverfahren wie Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(2-Methyl-1H-indol-3-yl)-2-[(4-Methylchinolin-2-yl)sulfanyl]ethanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Thiolen oder anderen reduzierten Derivaten führt.

Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen an den Indol- oder Chinolinringen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

Substitution: Halogenierungsmittel, Nukleophile und Elektrophile unter verschiedenen Bedingungen, abhängig von der gewünschten Substitution.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen oder anderen reduzierten Formen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Als Sonde für die Untersuchung biologischer Prozesse, die Indol- und Chinolinderivate betreffen.

Medizin: Mögliche therapeutische Anwendungen aufgrund seiner strukturellen Ähnlichkeit mit bioaktiven Indol- und Chinolinverbindungen.

Industrie: Einsatz bei der Entwicklung neuer Materialien oder als Vorläufer für andere Industriechemikalien.

5. Wirkmechanismus

Der Wirkmechanismus von 1-(2-Methyl-1H-indol-3-yl)-2-[(4-Methylchinolin-2-yl)sulfanyl]ethanon hängt von seinen spezifischen Wechselwirkungen mit biologischen Zielstrukturen ab. Im Allgemeinen können Indol- und Chinolinderivate mit verschiedenen Enzymen, Rezeptoren und anderen Proteinen interagieren und deren Aktivität modulieren. Die Sulfanylverbindung kann auch eine Rolle bei der Reaktivität und Bindungseigenschaften der Verbindung spielen.

Wirkmechanismus

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone would depend on its specific interactions with biological targets. Generally, indole and quinoline derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity. The sulfanyl linkage may also play a role in the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(2-Methyl-1H-indol-3-yl)-2-[(4-Chlorchinolin-2-yl)sulfanyl]ethanon: Ähnliche Struktur mit einer Chlorgruppe anstelle einer Methylgruppe am Chinolinring.

1-(2-Methyl-1H-indol-3-yl)-2-[(4-Methylchinolin-2-yl)oxy]ethanon: Ähnlicher Aufbau mit einer Sauerstoffverbindung anstelle einer Sulfanylverbindung.

Einzigartigkeit

1-(2-Methyl-1H-indol-3-yl)-2-[(4-Methylchinolin-2-yl)sulfanyl]ethanon ist einzigartig durch seine spezifische Kombination aus Indol- und Chinolinringen, die über eine Sulfanylgruppe verbunden sind. Diese strukturelle Anordnung kann im Vergleich zu anderen ähnlichen Verbindungen zu unterschiedlichen chemischen und biologischen Eigenschaften führen.

Eigenschaften

Molekularformel |

C21H18N2OS |

|---|---|

Molekulargewicht |

346.4 g/mol |

IUPAC-Name |

1-(2-methyl-1H-indol-3-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone |

InChI |

InChI=1S/C21H18N2OS/c1-13-11-20(23-17-9-5-3-7-15(13)17)25-12-19(24)21-14(2)22-18-10-6-4-8-16(18)21/h3-11,22H,12H2,1-2H3 |

InChI-Schlüssel |

YNTJEDLJRKCOTJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=C(NC4=CC=CC=C43)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-3-(2-ethoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12160199.png)

![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B12160204.png)

![N'-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B12160222.png)

![2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B12160228.png)

![N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B12160241.png)

![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12160256.png)

![N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B12160260.png)

![(4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12160275.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B12160276.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160283.png)